molecular formula C18H23N3O2 B6759520 N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-pyridin-2-ylacetamide

N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-pyridin-2-ylacetamide

Cat. No.: B6759520
M. Wt: 313.4 g/mol
InChI Key: JMBJQFQLSDUMDG-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-pyridin-2-ylacetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group, a 5-methyl-1,2-oxazol-3-yl group, and a pyridin-2-ylacetamide group

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-14-11-16(20-23-14)12-18(22)21(17-9-5-6-10-19-17)13-15-7-3-2-4-8-15/h5-6,9-11,15H,2-4,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBJQFQLSDUMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)N(CC2CCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-pyridin-2-ylacetamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their sequential coupling. Common synthetic routes may include:

    Formation of the 5-methyl-1,2-oxazol-3-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridin-2-ylacetamide group: This involves the acylation of pyridine derivatives with acetic anhydride or similar reagents.

    Coupling of the cyclohexylmethyl group: This step often requires the use of coupling agents such as EDCI or DCC to facilitate the formation of the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-pyridin-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to its biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to a decrease in the activity of specific biochemical pathways.

    Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Gene expression: The compound could influence gene expression, altering the production of proteins involved in various physiological processes.

Comparison with Similar Compounds

N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-pyridin-2-ylacetamide can be compared with other similar compounds, such as:

    N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a pyridinyl group.

    N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-benzylacetamide: Contains a benzyl group instead of a pyridinyl group.

    N-(cyclohexylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)-N-methylacetamide: Features a methyl group instead of a pyridinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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